molecular formula C13H27NO6 B1676996 1-Boc-amino-3,6,9-trioxaundecanyl-11-ol CAS No. 106984-09-2

1-Boc-amino-3,6,9-trioxaundecanyl-11-ol

Cat. No.: B1676996
CAS No.: 106984-09-2
M. Wt: 293.36 g/mol
InChI Key: XKKDQIAPTPFIGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Boc-amino-3,6,9-trioxaundecanyl-11-ol, also known as (2-{2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethoxy}-ethyl)-carbamic Acid tert-Butyl Ester, is a compound with the molecular formula C13H27NO6 and a molecular weight of 293.36 g/mol . This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protected amino group and a trioxaundecanyl chain with a terminal hydroxyl group. It is commonly used in synthetic chemistry as a building block for more complex molecules.

Mechanism of Action

Target of Action

It’s known that the compound contains aBoc-protected amino group and a hydroxyl group . These functional groups can interact with various biological targets, enabling the compound to participate in a wide range of biochemical reactions.

Mode of Action

The compound’s mode of action is primarily through its reactive functional groups . The Boc-protected amino group can be deprotected under mild acidic conditions to form a free amine . This free amine can then react with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), and other reactive groups . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .

Pharmacokinetics

It’s known that the compound is soluble in chloroform, ethyl acetate, dmso, and dimethylformamide , which suggests good bioavailability. The compound’s hydrophilic PEG spacer increases its solubility in aqueous media , which could further enhance its bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Boc-amino-3,6,9-trioxaundecanyl-11-ol. For instance, the deprotection of the Boc group to form a free amine occurs under mild acidic conditions . Therefore, the pH of the environment could influence the compound’s action and efficacy. Additionally, the compound’s solubility in various solvents suggests that the solvent environment could also impact its action and stability.

Preparation Methods

The synthesis of 1-Boc-amino-3,6,9-trioxaundecanyl-11-ol typically involves multiple steps:

Chemical Reactions Analysis

1-Boc-amino-3,6,9-trioxaundecanyl-11-ol undergoes various chemical reactions:

Common reagents used in these reactions include acids for deprotection, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

1-Boc-amino-3,6,9-trioxaundecanyl-11-ol can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of a Boc-protected amino group and a trioxaundecanyl chain with a terminal hydroxyl group, providing versatility in synthetic applications.

Properties

IUPAC Name

tert-butyl N-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27NO6/c1-13(2,3)20-12(16)14-4-6-17-8-10-19-11-9-18-7-5-15/h15H,4-11H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKKDQIAPTPFIGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00450208
Record name 1-Boc-amino-3,6,9-trioxaundecanyl-11-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00450208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106984-09-2
Record name 1-Boc-amino-3,6,9-trioxaundecanyl-11-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00450208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(2-{2-[2-(2-hydroxyethoxy)ethoxy]ethoxy}ethyl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Boc-amino-3,6,9-trioxaundecanyl-11-ol
Reactant of Route 2
Reactant of Route 2
1-Boc-amino-3,6,9-trioxaundecanyl-11-ol
Reactant of Route 3
Reactant of Route 3
1-Boc-amino-3,6,9-trioxaundecanyl-11-ol
Reactant of Route 4
Reactant of Route 4
1-Boc-amino-3,6,9-trioxaundecanyl-11-ol
Reactant of Route 5
Reactant of Route 5
1-Boc-amino-3,6,9-trioxaundecanyl-11-ol
Reactant of Route 6
Reactant of Route 6
1-Boc-amino-3,6,9-trioxaundecanyl-11-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.